4-Chlorobenzo[c][1,2,5]thiadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202729. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKBSYUNNVXOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308221 | |
| Record name | 4-chloro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10308221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2207-28-5 | |
| Record name | 4-Chloro-2,1,3-benzothiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2207-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Chloro-2,1,3-benzothiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2207-28-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202729 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4-chloro-2,1,3-benzothiadiazole | |
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| Record name | 4-chloro-2,1,3-benzothiadiazole | |
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Historical Context and Evolution of Benzo C Benchchem.comchemicalbook.comnih.govthiadiazole Derivatives in Scientific Inquiry
The journey of benzo[c] chemicalbook.comnih.govthiadiazole and its derivatives in scientific literature has been one of expanding applications and deepening understanding. Initially, the parent heterocycle, benzo[c] chemicalbook.comnih.govthiadiazole, was explored for its fundamental chemical properties and reactivity. Over time, the focus shifted towards its derivatives, which exhibited a range of biological activities, including antifungal, antibacterial, and herbicidal properties. mdpi.com A significant milestone in the history of this class of compounds was the development of Tizanidine, a muscle relaxant, which features the benzo[c] chemicalbook.comnih.govthiadiazole core structure and underscored the pharmaceutical potential of this scaffold. mdpi.com
The introduction of substituents onto the benzothiadiazole ring system allowed for the fine-tuning of its electronic and physical properties. This led to a surge of interest in these derivatives for applications beyond medicine. The ability to modify the molecule's electron-accepting character opened doors for its use in the creation of novel organic materials with specific functions. nih.gov
Significance of Halogenated Benzo C Benchchem.comchemicalbook.comnih.govthiadiazole Scaffolds in Modern Organic Chemistry
The incorporation of halogen atoms, particularly chlorine, onto the benzo[c] chemicalbook.comnih.govthiadiazole framework has been a pivotal development in the field. Halogenated derivatives like 4-Chlorobenzo[c] chemicalbook.comnih.govthiadiazole are of particular importance for several key reasons:
Enhanced Electron-Withdrawing Properties: The chlorine atom is an electron-withdrawing group, which significantly influences the electronic characteristics of the molecule. This property is crucial for designing materials with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a desirable trait for electron acceptors in organic electronic devices. nih.gov
Versatile Synthetic Intermediates: The chlorine atom serves as a reactive handle, enabling a variety of chemical transformations. It can be readily substituted by other functional groups through nucleophilic aromatic substitution reactions, allowing for the synthesis of a diverse library of derivatives with tailored properties.
Building Blocks for Advanced Materials: Halogenated benzothiadiazoles are critical precursors for the synthesis of low bandgap materials. These materials are integral to the development of organic photovoltaics, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.govmdpi.com The ability to participate in palladium-catalyzed cross-coupling reactions makes them invaluable in constructing complex, conjugated polymer systems. nih.gov
Overview of Key Research Domains and Interdisciplinary Relevance
The unique attributes of 4-Chlorobenzo[c] chemicalbook.comnih.govthiadiazole have positioned it as a molecule of interest across multiple scientific disciplines:
Medicinal Chemistry: Research has explored the potential of benzo[c] chemicalbook.comnih.govthiadiazole derivatives as therapeutic agents. Studies have investigated their anticancer and antimicrobial activities. mdpi.com For instance, certain derivatives have been identified as inhibitors of Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2), an oncogenic phosphatase, highlighting their potential in the development of novel anti-cancer drugs. nih.gov
Materials Science: In the realm of materials science, this compound is a key component in the design of functional organic materials. Its electron-accepting nature makes it a valuable building block for donor-acceptor type polymers used in organic solar cells and other optoelectronic applications. worldscientific.comworldscientific.comrsc.org Researchers have also explored the incorporation of benzothiadiazole units into polymers of intrinsic microporosity (PIMs) for applications in photochemistry. rsc.org
Organic Electronics: The electronic properties of 4-Chlorobenzo[c] chemicalbook.comnih.govthiadiazole are of paramount importance in the field of organic electronics. Its ability to facilitate electron transport makes it a suitable component for n-type organic semiconductors. The development of materials based on this scaffold contributes to the advancement of flexible and printable electronic devices. nih.gov
The interdisciplinary relevance of 4-Chlorobenzo[c] chemicalbook.comnih.govthiadiazole is a testament to its fundamental importance in chemistry. As research continues to uncover new synthetic methodologies and applications, the significance of this compound is poised to grow even further.
Synthetic Strategies and Transformations of 4-Chlorobenzo[c] nih.govwikipedia.orgnih.govthiadiazole
The heterocyclic compound 4-Chlorobenzo[c] nih.govwikipedia.orgnih.govthiadiazole is a significant building block in the synthesis of complex organic molecules and functional materials. Its unique electronic properties make it a valuable component in fields such as organic electronics. This article explores the key synthetic methodologies for preparing this compound and its core structure, as well as advanced techniques for its further functionalization.
Applications in Advanced Materials Science and Optoelectronics
Organic Solar Cells (OSCs) and Photovoltaic Devices
The BTD core is extensively used in the active layer of organic solar cells, contributing to both donor and acceptor materials to optimize device efficiency. researchgate.netjmaterenvironsci.com Its incorporation allows for precise tuning of energy levels and absorption spectra, which are critical for efficient light harvesting and charge separation. nih.govjmaterenvironsci.com
Recent progress in organic solar cells has been driven by the development of A-DA′D-A-type small molecule acceptors (SMAs) that feature a benzo[c] researchgate.netacs.orgrsc.orgthiadiazole-fused central core. researchgate.net For instance, two novel SMAs, BTT-4F and BTTCN-Cl, were designed and synthesized based on a BT-fused pentacyclic core. The introduction of different functional groups led to variations in their electronic properties; BTTCN-Cl exhibited a reduced bandgap and a higher lowest unoccupied molecular orbital (LUMO) energy level compared to BTT-4F, resulting in a higher open-circuit voltage (VOC) in devices. researchgate.net
Another approach involves using BTD derivatives as a third component in ternary polymer solar cells to enhance performance. A simple molecule, 4,7-bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c] researchgate.netacs.orgrsc.orgthiadiazole (BTF), when incorporated as a second acceptor into a PM6:Y6 binary system, boosted the power conversion efficiency (PCE) to an outstanding 16.53%. rsc.org The synthesis of these complex molecules often involves cross-coupling reactions, such as the Stille coupling, to link the BTD core with various donor or π-spacer units. acs.orgnih.gov
The Benzo[c] researchgate.netacs.orgrsc.orgthiadiazole unit is a quintessential electron acceptor in donor-acceptor (D-A) architectures for photovoltaic materials. acs.orgnih.gov This D-A design strategy is fundamental to creating materials with low energy band gaps, which is crucial for absorbing a broader range of the solar spectrum. jmaterenvironsci.com The strong electron-withdrawing nature of the BTD core, when combined with electron-donating units, facilitates an intramolecular charge transfer (ICT) upon photoexcitation. nih.gov
Theoretical studies using density functional theory (DFT) have been employed to predict the electronic and optical properties of D-A compounds based on BTD and oligothiophenes. jmaterenvironsci.com These studies are vital for understanding the relationship between molecular structure and electronic properties, helping to pre-select suitable candidates for efficient solar cells. The calculated HOMO and LUMO energy levels of these D-A molecules are crucial for predicting the open-circuit voltage (VOC) of a potential solar cell device. jmaterenvironsci.com For example, a copolymer donor, D18, which utilizes a fused-ring acceptor unit dithieno[3′,2′:3,4;2″,3″:5,6]benzo[1,2-c] researchgate.netacs.orgrsc.orgthiadiazole (DTBT), achieved a remarkable PCE of 18.22% when paired with the acceptor Y6. researchgate.net The larger molecular plane of the DTBT unit endowed the D18 polymer with higher hole mobility. researchgate.net
Side-chain engineering of the core donor or acceptor structures has a measurable effect on the optoelectronic properties and performance of solar cells. nih.gov While the changes may seem subtle, they can significantly influence the intermolecular distance between conjugated backbones, which in turn affects charge transport. nih.gov In one study, three novel small molecules were developed by modifying the side chains on a benzo[1,2-b:4,5-b']dithiophene (BDT) core within an A-D-A structure, leading to a PCE of 6.99%. nih.gov
The choice between linear and branched alkyl side chains can dramatically alter polymer self-assembly and backbone orientation in thin films. nih.gov For a series of poly(benzo[1,2-b:4,5-b']dithiophene-thieno[3,4-c]pyrrole-4,6-dione) (PBDTTPD) polymers, replacing branched side chains with linear ones on the BDT unit led to a significant drop in solar cell efficiency. nih.gov Conversely, for polymers with branched alkyl groups on the BDT motif, carefully adjusting the linear N-alkyl side chains on the TPD unit was key to improving performance, achieving PCEs of up to 8.5%. nih.gov Furthermore, introducing fluorine substituents can lower the HOMO energy levels of the small molecules, which generally increases the open-circuit voltage. researchgate.net
| Active Layer System | VOC (V) | PCE (%) | Reference |
|---|---|---|---|
| D18:Y6 | - | 18.22 | researchgate.net |
| BTP-eC9-G51 (in ternary device) | 0.92 | 19.03 | researchgate.net |
| PM6:Y6:BTF (ternary) | - | 16.53 | rsc.org |
| J71:ITIC:BTF (ternary) | - | 12.35 | rsc.org |
| PBDTTPD:PC71BM | 0.97 | 8.5 | nih.gov |
| P1:PC71BM | 0.98 | 3.7 | rsc.org |
Organic Field-Effect Transistors (OFETs)
The BTD core is also a critical component for creating high-performance semiconductors used in Organic Field-Effect Transistors (OFETs). acs.org Its electron-deficient nature helps to tailor the energy levels and charge transport characteristics of the resulting materials. rsc.org
In the design of semiconductors for OFETs, BTD is often used as an acceptor unit within a D-A-D or D-A framework. The charge carrier mobility of these materials can be significantly influenced by the choice of donor units and the π-conjugated spacers that connect them to the BTD core. rsc.orgrsc.org For example, two polymers, PBIBDF-TVT and PBIBDF-TBT, were synthesized using dithienylbenzothiadiazole (TBT) or a vinylene-based spacer. The PBIBDF-TBT polymer exhibited an electron mobility two orders of magnitude higher than the vinylene-containing counterpart, reaching up to 2.9 × 10−2 cm2 V−1 s−1, which was attributed to better crystallinity and stronger donor-acceptor interaction. rsc.org
In another study, replacing a thiophene (B33073) spacer with a selenophene (B38918) spacer between indole (B1671886) (donor) and BTD (acceptor) units resulted in a tenfold improvement in hole mobility. rsc.org This highlights that subtle changes to the molecular backbone can lead to dramatic improvements in OFET performance.
Theoretical calculations confirmed that TP-BT2TT-TP adopted a more planar backbone conformation. acs.org While both molecules initially showed no FET activity, thermal annealing induced p-type characteristics. The more linear TP-BT2TT-TP achieved a higher maximum hole mobility of 6.13 × 10−2 cm2 V−1 s−1 compared to the more curved TP-BT4T-TP, which reached 2.59 × 10−2 cm2 V−1 s−1. acs.org This demonstrates that a more planar and linear backbone can facilitate better charge transport in BTD-based OFETs. acs.org
| Compound | Hole Mobility (cm2 V-1 s-1) | Ion/Ioff Ratio | Reference |
|---|---|---|---|
| TP-BT2TT-TP (linear) | 6.13 × 10-2 | > 104 | acs.org |
| TP-BT4T-TP (bent) | 2.59 × 10-2 | > 104 | acs.org |
| IN-BT2Se-IN | 0.025 | - | rsc.org |
| PBIBDF-TBT (electron mobility) | 2.9 × 10-2 | - | rsc.org |
| PBIBDF-TVT (electron mobility) | 5.0 × 10-4 | - | rsc.org |
| P1 | 2 × 10-3 | - | rsc.org |
Photoluminescent and Photosensitizing Materials
Electron donor-acceptor systems that feature the benzo[c] rsc.orgrsc.orgnih.govthiadiazole (BTZ) unit as the acceptor have been widely explored as fluorophores. rsc.orghw.ac.ukresearchgate.net The photophysical properties of these materials, such as their absorption and emission wavelengths, can be systematically tuned by modifying the donor groups attached to the BTZ core. rsc.orgcityu.edu.hk This tunability is crucial for applications in fluorescent sensing and bioimaging. hw.ac.uk
A study involving a library of 4,7-diarylbenzo[c] rsc.orgrsc.orgnih.govthiadiazoles demonstrated this principle effectively. By keeping the BTZ acceptor constant and varying the appended aryl donor groups, researchers were able to modulate the optoelectronic properties of the compounds. rsc.orgcityu.edu.hk For instance, the derivative 4,7-bis(4-chlorophenyl)benzo[c] rsc.orgrsc.orgnih.govthiadiazole (pCl-BTZ) exhibits distinct photophysical characteristics compared to its unsubstituted phenyl counterpart (pH-BTZ) and other derivatives. rsc.org The introduction of the electron-withdrawing chlorine atoms results in a noticeable shift in its absorption and emission spectra. rsc.orghw.ac.uk Specifically, pCl-BTZ shows a maximum absorption wavelength (λmax) at 383 nm. rsc.org This contrasts with the 4-pyridyl substituted derivative (4N-BTZ), which has the highest energy absorption and emission in the series (λabs of 359 nm and λem of 437 nm), and a thiophene-containing derivative (ThTh-BTZ), which shows the lowest energy emission at 611 nm. hw.ac.uk
The inherent fluorescence and tunable nature of BTZ derivatives make them excellent candidates for fluorescent sensors. For example, a covalent triazine framework incorporating 4,4'-(Benzo[c] rsc.orgrsc.orgnih.govthiadiazole-4,7-diyl)dibenzaldehyde was developed as a highly sensitive and selective fluorescent sensor for detecting electron-rich phenylamine and p-phenylenediamine (B122844) molecules. ossila.com The electron-deficient BTZ core in the sensor interacts with the electron-rich analytes, leading to a detectable change in fluorescence. ossila.com
Table 1: Photophysical Properties of Selected 4,7-Diarylbenzo[c] rsc.orgrsc.orgnih.govthiadiazole Derivatives
| Compound Abbreviation | Ar-Group | λabs (nm) | λem (nm) |
|---|---|---|---|
| pH-BTZ | Phenyl | 380 | 545 |
| pCl-BTZ | 4-Chlorophenyl | 383 | 546 |
| 4N-BTZ | 4-Pyridyl | 359 | 437 |
| ThTh-BTZ | 2-Thienyl | 470 | 611 |
Data sourced from multiple studies and compiled for comparison. rsc.orghw.ac.uk
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emitting molecules become highly luminescent upon aggregation. hw.ac.ukresearchgate.net This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect, where fluorescence is suppressed in the solid state. hw.ac.uk The AIE effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which closes non-radiative decay pathways and promotes radiative emission. researchgate.net
Similarly, other complex BTZ derivatives functionalized with bulky groups like triphenylamine, carbazole, or tetraphenylethylene (B103901) have been shown to exhibit AIE. nih.gov In these push-pull systems, the BTZ unit acts as the electron acceptor. nih.gov In dilute solutions, the rotational motions of the molecular components lead to non-radiative decay and weak fluorescence. nih.gov However, in aggregated states, such as in a poor solvent mixture or in the solid state, these motions are restricted, causing a significant enhancement in fluorescence emission. nih.gov
Photosensitization is a process where a molecule (the photosensitizer) absorbs light and transfers the energy to another molecule, often molecular oxygen, to generate reactive oxygen species like singlet oxygen (¹O₂). mdpi.comnih.gov Singlet oxygen is a powerful and selective oxidant with applications in organic synthesis and photodynamic therapy. nih.gov The effectiveness of a photosensitizer is influenced by its photophysical properties and its tendency to aggregate, as aggregation can often quench its photosensitizing ability. mdpi.com
However, certain materials, particularly those with AIE properties, can be efficient photosensitizers in their aggregated state. hw.ac.ukmdpi.com The benzo[c] rsc.orgrsc.orgnih.govthiadiazole scaffold has been successfully used to create such photosensitizers. A notable example is the previously mentioned AIE-active BTZ derivative, (Benzo[c] rsc.orgrsc.orgnih.govthiadiazole-4,7-diyl)bis(quinolin-4(1H)-one) . hw.ac.uk Due to its low solubility, it exists as a molecular heterogeneous material. This aggregated luminogen was shown to be an effective photosensitizer for the production of singlet oxygen. hw.ac.uk Its capability was demonstrated by the successful photooxidation of α-terpinene to ascaridole (B1665189) under continuous flow conditions, a classic test for ¹O₂ generation. hw.ac.uk This highlights the potential of designing BTZ-based materials that combine AIE properties with efficient singlet oxygen generation, which is particularly advantageous for applications requiring solid-state or aggregated-state activity. hw.ac.uk
Organic Photocatalysis
The application of benzo[c] rsc.orgrsc.orgnih.govthiadiazole (BTZ) derivatives extends into the field of organic photocatalysis, where they can serve as potent visible-light organophotocatalysts. rsc.orgcityu.edu.hk While BTZ-containing systems have been extensively studied for photovoltaics, their potential as metal-free photocatalysts has been a more recent area of in-depth investigation. rsc.orghw.ac.uk The D-A structure inherent to many BTZ derivatives allows them to absorb visible light and initiate redox processes, making them suitable for driving chemical transformations. rsc.orgcityu.edu.hk
A library of 4,7-diarylbenzo[c] rsc.orgrsc.orgnih.govthiadiazoles was synthesized and evaluated for this purpose. rsc.org These compounds were tested in a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes, a benchmark reaction to validate photocatalytic activity. rsc.orghw.ac.uk The study found that the photocatalytic efficiency was strongly dependent on the electronic nature of the aryl groups attached to the BTZ core. hw.ac.uk
The chloro-substituted derivative, 4,7-bis(4-chlorophenyl)benzo[c] rsc.orgrsc.orgnih.govthiadiazole (pCl-BTZ), was among the catalysts tested. Its performance provides insight into how electronic modifications impact catalytic activity. The results from these studies demonstrate that the BTZ motif is a versatile platform for designing efficient, tunable, and metal-free organic photocatalysts for sustainable chemistry. rsc.orghw.ac.uk
Table 2: Performance of Selected BTZ Derivatives in a Minisci-Type Photocatalytic Reaction
| Photocatalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| pH-BTZ | 24 | 75 |
| pCl-BTZ | 24 | 86 |
| ThTh-BTZ | 24 | 93 |
Reaction conditions: Decarboxylative C-H functionalisation of a heteroarene. Data sourced from a 2022 study by Organic Chemistry Frontiers. hw.ac.uk
Medicinal Chemistry and Biological Activity of Benzo C 1 2 3 Thiadiazole Derivatives
Enzyme Target Modulation
Derivatives of 4-Chlorobenzo[c] mdpi.comnih.govthiadiazole have been shown to modulate the activity of several key enzymes implicated in disease pathogenesis. These interactions are fundamental to their therapeutic effects.
Src Homology-2 Domain Containing Protein Tyrosine Phosphatase-2 (SHP2) Inhibition
Recent studies have identified benzo[c] mdpi.comnih.govthiadiazole derivatives as a novel class of potent inhibitors of Src Homology-2 domain containing protein tyrosine phosphatase-2 (SHP2). mdpi.com SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways. Dysregulation of SHP2 activity is linked to various cancers. Novel benzo[c] mdpi.comnih.govthiadiazole derivatives have been synthesized and evaluated for their SHP2 inhibitory activity. mdpi.com Allosteric inhibitors of SHP2 have been developed that bind to a pocket in the "closed" conformation of the enzyme, preventing its activation. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is another critical enzyme in signaling pathways, and its inhibition is a therapeutic strategy for type 2 diabetes and obesity. Benzo[c] mdpi.comnih.govthiadiazole derivatives have also demonstrated inhibitory activity against PTP1B. mdpi.com Some uncharged thioxothiazolidinone derivatives have been identified as competitive inhibitors of PTP1B, showing effectiveness in cell-based assays. nih.gov The structural diversity of molecules that can inhibit PTP1B has been expanded by the discovery of new chemical nuclei, including those that are not based on the benzimidazole (B57391) skeleton. nih.gov
Acetylcholinesterase (AChE) Inhibitory Activity
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary approach for treating the symptoms of Alzheimer's disease. nih.govnih.gov Certain 1,3,4-thiadiazole (B1197879) derivatives have been synthesized and shown to be potent, mixed-type inhibitors of AChE. nih.govresearchgate.net The inhibitory activity of these compounds is influenced by the substituents on the thiadiazole ring. researchgate.net
Therapeutic Efficacy in Preclinical Models
The enzymatic inhibitory activities of 4-Chlorobenzo[c] mdpi.comnih.govthiadiazole derivatives translate into promising therapeutic effects in various preclinical models of disease.
Anti-Cancer and Hypoxia Inhibitory Activities
The benzo[c] mdpi.comnih.govthiadiazole core is a feature of compounds with significant anti-cancer properties. These derivatives have shown efficacy against a range of cancer cell lines. mdpi.com For instance, a 4-chloro derivative of a sulfur-substituted anthra[1,2-c] mdpi.comnih.govthiadiazole-6,11-dione, NSC757963, was particularly effective against leukemia cell lines. researchgate.net The anti-cancer activity of these compounds is often linked to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer progression. nih.gov Furthermore, benzo[c] mdpi.comnih.govthiadiazoles have been investigated as potential hypoxia inhibitors, a crucial aspect of cancer therapy as hypoxic tumor environments are often resistant to treatment. mdpi.com
| Cell Line | Effect |
| Human leukemia HL-60 | Decreased viability; induction of apoptosis. |
| Melanoma SK-MEL-1 | Decreased viability; induction of apoptosis. |
| Breast cancer MCF-7 | Significant inhibition of proliferation. |
| Ovarian cancer A2780 | Induction of apoptosis. |
Neurodegenerative Disease Interventions (e.g., Anti-amnesic effects)
The cholinergic system plays a vital role in memory and learning, and its decline is a hallmark of Alzheimer's disease. nih.gov By inhibiting AChE, derivatives of 1,3,4-thiadiazole can increase the levels of acetylcholine (B1216132) in the brain, thereby producing anti-amnesic effects. nih.govresearchgate.net The development of 1,2,4-thiadiazole (B1232254) derivatives has also been pursued for the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. google.com
Antimicrobial Properties (Antibacterial, Antifungal)
Derivatives of benzo[c] nih.govresearchgate.netthiadiazole have shown significant promise as antimicrobial agents, exhibiting activity against a range of both bacterial and fungal pathogens. The core structure, with its electron-accepting nature, is believed to interact with various biological targets within microbial cells, leading to the disruption of essential processes.
Antibacterial Activity:
Research has demonstrated that 4-Chlorobenzo[c] nih.govresearchgate.netthiadiazole itself possesses notable antibacterial properties. It has been shown to be effective against both Gram-positive and Gram-negative bacteria. For instance, studies have reported high antibacterial activity against Staphylococcus aureus and effective inhibition of Escherichia coli. The introduction of different substituents onto the benzothiazole (B30560) ring system has been a key strategy in modulating antibacterial potency. For example, the incorporation of an isatin (B1672199) moiety has been shown to yield derivatives with enhanced activity against Gram-negative strains like E. coli and P. aeruginosa. nih.gov Furthermore, the substitution of a hydroxyl group at the 2nd position of a benzylidene ring attached to an amino-benzothiazole has been found to improve antibacterial action. nih.gov
Antifungal Activity:
The antifungal potential of thiadiazole derivatives is also well-documented. While specific data for 4-Chlorobenzo[c] nih.govresearchgate.netthiadiazole is less prevalent in publicly available research, related thiadiazole compounds have demonstrated significant efficacy. For example, certain 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diol derivatives are potent antifungal agents against various Candida species, including azole-resistant isolates, with minimum inhibitory concentration (MIC) values ranging from 8 to 96 μg/ml. nih.govresearchgate.net The mechanism of action for some of these compounds involves the disruption of cell wall biogenesis. nih.govresearchgate.net Additionally, some 2-amino-1,3,4-thiadiazole (B1665364) derivatives have shown activity against Candida albicans. nih.gov
Table 1: Antimicrobial Activity of Selected Benzo[c] nih.govresearchgate.netthiadiazole and Related Derivatives
| Compound/Derivative Class | Microorganism | Activity/Finding | Reference(s) |
| 4-Chlorobenzo[c] nih.govresearchgate.netthiadiazole | Staphylococcus aureus | High antibacterial activity | |
| 4-Chlorobenzo[c] nih.govresearchgate.netthiadiazole | Escherichia coli | Effective inhibition | |
| Benzothiazole-isatin derivatives | E. coli, P. aeruginosa | Excellent antibacterial activity (MIC = 3.1 µg/ml for E. coli) | nih.gov |
| Amino-benzothiazole Schiff base analogues | E. coli, P. aeruginosa | Potent antibacterial activity (MIC = 15.62 µg/ml) | nih.gov |
| 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diols | Candida species | Potent antifungal activity (MIC100: 8 to 96 μg/ml) | nih.govresearchgate.net |
| 2-amino-1,3,4-thiadiazole derivatives | Candida albicans | Antifungal activity | nih.gov |
| 1,2,3-thiadiazole (B1210528) derivatives | Candida albicans | Active against yeast-like fungi | nih.gov |
Antiviral Activities
The exploration of benzo[c] nih.govresearchgate.netthiadiazole and its related thiadiazole structures has extended to the field of virology, with several derivatives showing potential as antiviral agents. Much of the research has focused on plant viruses, but activity against human pathogens has also been reported.
A number of studies have investigated the efficacy of thiadiazole derivatives against the Tobacco Mosaic Virus (TMV). For instance, certain 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have demonstrated anti-TMV activity, with some compounds achieving approximately 50% inhibition. researchgate.netmdpi.com Other research has identified 1,2,3-thiadiazole derivatives that act as plant elicitors and anti-TMV agents simultaneously. mdpi.com
Beyond plant viruses, thiadiazole derivatives have been evaluated against human immunodeficiency virus (HIV). Some 2-amino-1,3,4-thiadiazole derivatives have shown significant anti-HIV-1 activity. semanticscholar.org The introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on an N-aryl group has been observed to enhance this antiviral potency. semanticscholar.org
Table 2: Antiviral Activity of Selected Thiadiazole Derivatives
| Compound/Derivative Class | Virus | Activity/Finding | Reference(s) |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides | Tobacco Mosaic Virus (TMV) | Approximately 50% inhibition | researchgate.netmdpi.com |
| 1,2,3-thiadiazole derivatives | Tobacco Mosaic Virus (TMV) | Act as plant elicitors and anti-TMV agents | mdpi.com |
| 2-amino-1,3,4-thiadiazole derivatives | Human Immunodeficiency Virus (HIV-1) | Significant anti-HIV-1 activity | semanticscholar.org |
| Pyrrolyl-1,3,4-thiadiazole derivatives | West Nile Virus, Dengue Virus | Antiviral activity | arkat-usa.org |
| Benzothiazole derivatives with 1,3,4-thiadiazole moiety | Tobacco Mosaic Virus (TMV) | Good antivirus activity | arkat-usa.org |
Herbicidal, Insecticidal, and Pesticidal Applications
The biological activity of benzo[c] nih.govresearchgate.netthiadiazole derivatives also extends to agricultural applications, where they have been investigated for their potential as herbicides, insecticides, and pesticides. The thiadiazole ring is a component of some commercially available agricultural chemicals. researchgate.net
Herbicidal Activity:
Thiadiazole derivatives have been reported to possess herbicidal properties. researchgate.netmdpi.com The mechanism of action for some of these compounds involves the inhibition of photosynthesis and the disruption of chloroplast ultrastructure. researchgate.net
Insecticidal and Pesticidal Activity:
Several thiadiazole derivatives have been synthesized and evaluated for their insecticidal activities. For example, a series of novel 1,3,4-thiadiazole 5-fluorouracil (B62378) acetamide (B32628) derivatives demonstrated both stomach and contact toxicity against pests like Tetranychus cinnabarinus and Aphis craccivora. nih.gov The introduction of fluorine atoms at the meta and para positions of a benzene (B151609) ring within these molecules was found to be crucial for high bioactivity. nih.gov Furthermore, some 2,5-disubstituted-1,3,4-thiadiazoles are known to possess insecticidal and acaricidal properties. researchgate.net
Structure-Activity Relationship (SAR) and Pharmacophore Development
Design Principles for Potent Inhibitors
The design of potent inhibitors based on the benzo[c] nih.govresearchgate.netthiadiazole scaffold often employs strategies like scaffold-hopping and pharmacophore merging. nih.govnih.gov A key principle involves leveraging the electron-accepting nature of the benzo[c] nih.govresearchgate.netthiadiazole core, which can engage in favorable interactions with biological targets.
One successful approach has been the use of a scaffold-hopping strategy to design inhibitors of protein tyrosine phosphatases, such as SHP2. nih.gov By replacing the core of known inhibitors with the benzo[c] nih.govresearchgate.netthiadiazole moiety, novel and potent compounds have been identified. nih.gov Another design strategy involves the hybridization of the benzo[c] nih.govresearchgate.netthiadiazole ring with other pharmacophoric units, such as boronic acid, to create agents targeting specific biological conditions like tumor hypoxia. mdpi.com The rationale behind this is to combine the unique properties of each component to achieve a synergistic effect.
Selectivity Profiles Against Related Enzyme Targets
A critical aspect of drug design is achieving selectivity for the intended target over other related enzymes to minimize off-target effects. Research into benzo[c] nih.govresearchgate.netthiadiazole derivatives has demonstrated that selectivity can be engineered through careful structural modification.
In the context of protein tyrosine phosphatase inhibitors, a representative benzo[c] nih.govresearchgate.netthiadiazole derivative, compound 11g , displayed an IC50 of 2.11 µM for SHP2. nih.gov Importantly, this compound exhibited a 2.02-fold selectivity for SHP2 over the closely related SHP1 and a 25-fold selectivity over PTP1B. It showed no significant activity against TCPTP, another protein tyrosine phosphatase. nih.gov This demonstrates that the benzo[c] nih.govresearchgate.netthiadiazole scaffold can be tailored to achieve preferential inhibition of a specific enzyme within a larger family.
Modulating Biological Efficacy through Substituent Variations
For instance, in the context of antiviral activity against HIV-1, the introduction of electron-withdrawing groups like fluorine or trifluoromethyl onto an N-aryl substituent of a 2-amino-1,3,4-thiadiazole derivative was found to enhance its potency compared to the unsubstituted analog. semanticscholar.org Similarly, for insecticidal applications, the presence of fluorine atoms on a benzene ring was essential for high bioactivity. nih.gov In the realm of antibacterial agents, the substitution of a hydroxyl group at a specific position on a benzylidene ring improved the antibacterial action of amino-benzothiazole Schiff base analogues. nih.gov
Table 3: Effect of Substituent Variation on Biological Activity
| Compound Class | Substituent Variation | Effect on Biological Activity | Reference(s) |
| 2-amino-1,3,4-thiadiazole derivatives | Addition of electron-withdrawing groups (F, CF3) to N-aryl substituent | Enhanced anti-HIV-1 activity | semanticscholar.org |
| 1,3,4-thiadiazole 5-fluorouracil acetamides | Introduction of F atoms to meta and para positions of benzene ring | Essential for high insecticidal activity | nih.gov |
| Amino-benzothiazole Schiff base analogues | Substitution of a hydroxyl group at the 2nd position of the benzylidene ring | Improved antibacterial action | nih.gov |
| 1,3,4-thiadiazole derivatives | Presence of a 3,4-dihydroxy phenolic group at the C-2 position | Antioxidant effects | nih.gov |
Emerging Research Avenues and Future Perspectives for 4 Chlorobenzo C 1 2 3 Thiadiazole
Innovations in Synthesis and Derivatization
The synthesis of 4-chlorobenzo[c] chemicalbook.commdpi.comthiadiazole is a critical area of research, with new methods focusing on efficiency and the introduction of diverse functional groups. A common and effective method involves the reaction of N-thionylaniline with a chlorinated aromatic precursor in toluene (B28343) at elevated temperatures, resulting in a high yield of the desired product. chemicalbook.com One-pot syntheses are also being explored, offering a more direct route to halogenated benzothiadiazoles. These innovative approaches are crucial for producing the building blocks for advanced materials.
Derivatization of 4-chlorobenzo[c] chemicalbook.commdpi.comthiadiazole is key to tuning its properties for specific applications. The chlorine atom can be readily substituted by various nucleophiles, such as amines and thiols, allowing for the creation of a wide range of derivatives. For instance, amination of the 4-chloro-5-substituted-1,2,3-dithiazolium salts with aqueous ammonia (B1221849) can produce 3-chloro-4-substituted-1,2,5-thiadiazoles. mdpi.com These reactions open up possibilities for creating novel compounds with tailored electronic and biological activities.
| Synthesis Method | Starting Materials | Reaction Conditions | Yield (%) | Key Advantages |
| N-Thionylaniline Reaction | N-Thionylaniline, Chlorinated aromatic compound | Toluene, 150°C, 5 hours, inert atmosphere | 93 | High yield, well-established method chemicalbook.com |
| One-Pot Synthesis | 1,2,4,5-Tetraaminobenzene tetrahydrobromide, Thionyl bromide | Single step, mild conditions | Good | Rapid and straightforward |
| Dithiazole Conversion | 5-Substituted-4-chloro-1,2,3-dithiazolium chlorides, Aqueous ammonia | Varies | Low to moderate | Access to diverse 4-substituted derivatives mdpi.com |
Advanced Characterization Techniques for Structure-Function Elucidation
A comprehensive understanding of the structure-function relationship of 4-chlorobenzo[c] chemicalbook.commdpi.comthiadiazole and its derivatives is paramount. Advanced characterization techniques play a pivotal role in this endeavor. High-resolution mass spectrometry and elemental analysis are fundamental in confirming the elemental composition and molecular weight of newly synthesized compounds. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the chemical environment of individual atoms within the molecule, which is crucial for structural elucidation. chemicalbook.commdpi.com Spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV) spectroscopy are employed to identify functional groups and study the electronic transitions within the molecule. mdpi.com For materials science applications, techniques like cyclic voltammetry are used to investigate the electrochemical properties and determine the energy levels of the compounds. mdpi.com
Development of Multifunctional Materials Based on Benzo[c]benchchem.comchemicalbook.commdpi.comthiadiazole
The unique electronic properties of the benzo[c] chemicalbook.commdpi.comthiadiazole core make it an attractive building block for the development of multifunctional materials. The electron-withdrawing nature of the thiadiazole ring, enhanced by the chlorine substituent, is valuable in the design of materials for organic electronics. These materials are being investigated for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and dye-sensitized solar cells (DSSCs). mdpi.com
Derivatives of benzo[c] chemicalbook.commdpi.comthiadiazole are also being incorporated into metal-organic frameworks (MOFs). ossila.com For example, 4,4'-(Benzo[c] chemicalbook.commdpi.comthiadiazole-4,7-diyl)dibenzoic acid is used as a ligand to create fluorescent MOFs for the sensitive detection of various analytes. ossila.com The versatility of the benzothiadiazole scaffold allows for the creation of materials with tailored optical, electronic, and sensing properties.
Exploration of Novel Biological Targets and Therapeutic Applications
The benzo[c] chemicalbook.commdpi.comthiadiazole scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a broad range of biological activities. While research into the specific biological targets of 4-chlorobenzo[c] chemicalbook.commdpi.comthiadiazole is ongoing, the broader class of thiadiazole derivatives has shown promise as anticancer, antibacterial, and anti-inflammatory agents. nih.govnih.gov
For instance, a structural analog, 5-chlorobenzo[c] chemicalbook.commdpi.comthiadiazol-4-amine, serves as a precursor in the synthesis of the muscle relaxant tizanidine. The electron-accepting properties of the thiadiazole ring are thought to be crucial for its interaction with biological targets. Future research will likely focus on identifying specific protein interactions and elucidating the mechanisms of action for various 4-chlorobenzo[c] chemicalbook.commdpi.comthiadiazole derivatives to unlock their full therapeutic potential.
| Derivative Class | Potential Therapeutic Application | Observed Activity |
| 1,2,4-Thiadiazole-1,2,4-triazole derivatives | Anticancer | Potent activity against breast, lung, and prostate cancer cell lines nih.gov |
| Sulfur-substituted anthra[1,2-c] chemicalbook.commdpi.comthiadiazole-6,11-diones | Anticancer | High activity against leukemia and prostate cancer cell lines nih.gov |
| Biphenyl imidazo[2,1-b] bldpharm.comthiadiazole derivatives | Antimicrobial | Active against various bacterial and fungal strains nih.gov |
Synergistic Approaches in Computational and Experimental Research
The integration of computational and experimental research is accelerating the discovery and development of new materials and therapeutic agents based on 4-chlorobenzo[c] chemicalbook.commdpi.comthiadiazole. Computational methods, such as Density Functional Theory (DFT), are used to predict the geometric and electronic properties of molecules before they are synthesized. nih.gov This allows researchers to prioritize synthetic targets with the most promising characteristics.
Experimental validation of computational predictions is crucial. The synthesis and characterization of the designed molecules, followed by the evaluation of their properties, provide essential feedback to refine the computational models. This synergistic approach, where computational screening guides experimental work and experimental results inform computational models, is a powerful strategy for the rational design of novel benzo[c] chemicalbook.commdpi.comthiadiazole-based compounds with desired functionalities.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-chlorobenzo[c][1,2,5]thiadiazole, and how do reaction media influence yield and purity?
- Methodology : The compound can be synthesized via cyclization of 4-chloro-o-phenylenediamine with thionyl chloride. Reaction media significantly impact outcomes:
- Acidic conditions (e.g., sulfuric acid) favor faster cyclization but may require rigorous temperature control to avoid side reactions .
- Basic conditions (e.g., pyridine) improve selectivity for the thiadiazole ring but often result in lower yields (~60-70%) .
Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing this compound derivatives?
- NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic proton signals. The deshielded proton adjacent to the chlorine atom typically appears at δ 7.8-8.2 ppm .
- IR : Focus on the C-Cl stretch (∼750 cm⁻¹) and thiadiazole ring vibrations (∼1550 cm⁻¹ for C=N) .
- Validation : Cross-reference experimental data with computational simulations (e.g., DFT) to confirm bond assignments .
Advanced Research Questions
Q. What strategies resolve contradictions in reported electronic properties of this compound-based polymers?
- Data Analysis : Compare optical bandgap measurements (UV-Vis onset) with DFT-predicted HOMO-LUMO gaps. Discrepancies often arise from solvent effects or aggregation in solid-state films .
- Experimental Design : Synthesize polymers with controlled regioregularity (e.g., via Stille coupling) to minimize structural defects that alter electronic properties .
- Case Study : For polymers like P1–P5, microwave-assisted polymerization reduces side reactions, improving consistency in reported bandgaps (~1.37–1.40 eV) .
Q. How does the choice of density-functional theory (DFT) functionals affect the accuracy of electronic structure predictions for this compound?
- Functional Selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve thermochemical accuracy, reducing average deviations in atomization energies to <2.4 kcal/mol .
- Validation : Compare DFT-predicted bond lengths (e.g., C-S and N-S) with microwave spectroscopy data. For 1,2,5-thiadiazoles, B3LYP/6-311+G(d,p) accurately reproduces experimental geometries within 0.03 Å .
Q. What mechanistic insights explain divergent synthetic pathways for this compound derivatives in acidic vs. basic media?
- Acidic Media : Protonation of the amine group in 4-chloro-o-phenylenediamine accelerates electrophilic substitution, favoring thiadiazole formation but risking over-chlorination .
- Basic Media : Deprotonation stabilizes intermediates, reducing side reactions but requiring longer reaction times (18–24 hours) .
- Kinetic Studies : Use in situ FTIR to track intermediate species and optimize quenching protocols .
Methodological Challenges
Q. How can aromaticity in this compound be evaluated experimentally and computationally?
- NMR Criteria : Assess diatropic ring currents via upfield-shifted proton signals (e.g., δ <7.5 ppm for protons outside the ring current) .
- Computational Metrics : Calculate nucleus-independent chemical shifts (NICS) at the ring center. Values <−10 ppm indicate strong aromaticity, as seen in 1,2,5-thiadiazoles .
- Contradictions : Note that π-electron delocalization in 1,2,5-thiadiazole is weaker than in benzene but stronger than in 1,3,4-thiadiazole .
Q. What synthetic modifications enhance the bioactivity of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
